N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide
CAS No.:
Cat. No.: VC13295567
Molecular Formula: C9H9F3N2O4S
Molecular Weight: 298.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3N2O4S |
|---|---|
| Molecular Weight | 298.24 g/mol |
| IUPAC Name | N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide |
| Standard InChI | InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
| Standard InChI Key | FBQYCIXPECWWMP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N |
| Canonical SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide, reflects its intricate structure. Key components include:
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A trifluoromethoxy group () attached to a phenyl ring.
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A sulfonyl group () bridging the phenyl ring to an ethanimidamide backbone.
Molecular Descriptors
The compound’s structural identity is further defined by standardized identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.24 g/mol |
| InChI | InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N |
| PubChem CID | 4577409 |
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions.
Synthesis Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
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Sulfonylation: Introduction of the sulfonyl group to 4-(trifluoromethoxy)benzene via reaction with chlorosulfonic acid or a sulfonyl chloride derivative.
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Amidoxime Formation: Conversion of a nitrile intermediate to an amidoxime () using hydroxylamine under basic conditions.
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Purification: Chromatographic or recrystallization techniques to isolate the final product .
Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity. For instance, sulfonylation typically requires anhydrous conditions to prevent hydrolysis, while amidoxime formation is pH-dependent.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar sulfonamide and nonpolar trifluoromethoxy groups. It is likely sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) or methanol . Stability studies suggest sensitivity to strong acids/bases due to hydrolyzable sulfonamide and amidoxime bonds.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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: Signals for aromatic protons (δ 7.4–8.1 ppm), sulfonyl-adjacent methylene (δ 3.5–4.0 ppm), and hydroxyimino protons (δ 9.0–10.0 ppm).
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: Peaks for quaternary carbons in the phenyl ring (δ 120–140 ppm) and sulfonyl carbon (δ 60–70 ppm).
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Mass Spectrometry (MS): A molecular ion peak at m/z 298.24 confirms the molecular weight, with fragmentation patterns indicative of sulfonyl and trifluoromethoxy groups.
Analytical and Pharmacological Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, typically yielding >95% purity for research-grade material . Mobile phases often comprise acetonitrile-water mixtures with trifluoroacetic acid as an ion-pairing agent.
Pharmacokinetic Considerations
Preliminary in silico predictions using the SwissADME tool suggest:
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Moderate gastrointestinal absorption (LogP ≈ 2.5).
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Blood-brain barrier permeability due to lipophilic trifluoromethoxy group.
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CYP450-mediated metabolism, primarily via oxidation.
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